Aluminum telluride

Description

Properties

InChI |

InChI=1S/2Al.3Te | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETRTUZSQWNRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

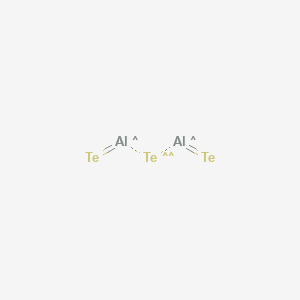

[Al]=[Te].[Al]=[Te].[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Te3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Pfaltz and Bauer MSDS] | |

| Record name | Aluminum telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12043-29-7 | |

| Record name | Aluminum telluride (Al2Te3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

aluminum telluride chemical formula and structure

An In-depth Technical Guide to Aluminum Telluride: Chemical Formula and Structure

Introduction

This compound (Al₂Te₃) is an inorganic semiconductor compound with applications in the electronics and photo-optic industries.[1] This technical guide provides a comprehensive overview of its chemical formula, crystal structure, and key properties, intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Formula and General Properties

The chemical formula for this compound is Al₂Te₃.[2] It is a dark grey to black solid material.[1][2] The compound is known to be sensitive to air and decomposes in the presence of moisture.[2][3]

Quantitative Data Summary

The fundamental physical and crystallographic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | Al₂Te₃ | [2][4] |

| Molar Mass | 436.76 g/mol | [2] |

| Appearance | Dark grey to black solid | [1][2] |

| Density | 4.5 g/cm³ | [1][2] |

| Melting Point | 895 °C (1643 °F; 1168 K) | [2] |

| Crystal System | Monoclinic (for both α and β forms) | [2] |

| α-Al₂Te₃ Lattice Constants | a = 13.885 Å, b = 7.189 Å, c = 4.246 Å, β = 90.21° | [2] |

| β-Al₂Te₃ Space Group | P2₁/c | [2] |

| β-Al₂Te₃ Lattice Constants | a = 7.181(1) Å, b = 12.848(3) Å, c = 14.167(3) Å, β = 90.04(2)° | [2] |

| Band Gap | 2.4 eV | [2] |

| Solubility in Water | Decomposes | [2] |

Crystal Structure

This compound exists in at least two polymorphic forms, a low-temperature (α) phase and a high-temperature (β) phase.[2] The transition from the α to the β form occurs at 720 °C.[2]

-

α-Al₂Te₃ : This low-temperature modification crystallizes in a monoclinic system.[2]

-

β-Al₂Te₃ : The high-temperature form also has a monoclinic crystal structure with the space group P2₁/c.[2] In this structure, the tellurium atoms form a hexagonal dense packing, and the aluminum atoms occupy one-third of the tetrahedral vacancies, resulting in a layered structure.[2] The aluminum atoms are tetrahedrally coordinated.[5] Some reports also suggest the existence of another form with a defect wurtzite-type structure.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the direct combination of the constituent elements.[2]

Objective: To synthesize polycrystalline Al₂Te₃.

Materials:

-

High-purity aluminum (Al) metal.

-

High-purity tellurium (Te) element.

-

Quartz ampoule.

-

High-temperature furnace.

Procedure:

-

Stoichiometric amounts of aluminum and tellurium are weighed in a 2:3 molar ratio.

-

The elements are placed inside a quartz ampoule.

-

The ampoule is evacuated and sealed under a high vacuum to prevent oxidation.

-

The sealed ampoule is placed in a high-temperature furnace.

-

The reaction is held at this temperature for a sufficient duration (e.g., 1 hour) to ensure complete reaction.[3]

-

The furnace is then slowly cooled to room temperature to allow for the crystallization of Al₂Te₃.

Characterization

X-ray Diffraction (XRD): Single-crystal or powder X-ray diffraction is the standard technique used to determine the crystal structure, phase purity, and lattice parameters of the synthesized this compound. The detailed crystallographic data available for both α and β phases were determined using this method.

Visualizations

Caption: Tetrahedral coordination of an aluminum atom by four tellurium atoms in Al₂Te₃.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Aluminium telluride - Wikipedia [en.wikipedia.org]

- 3. This compound powder uses, applications & benefits - FUNCMATER [funcmater.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WebElements Periodic Table » Aluminium » dialuminium tritelluride [winter.group.shef.ac.uk]

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Aluminum Telluride (Al₂Te₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum telluride (Al₂Te₃) is a semiconductor material of interest for various electronic and optoelectronic applications. A thorough understanding of its crystallographic properties is fundamental for predicting its behavior and designing novel applications. This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of the known polymorphs of Al₂Te₃. It includes a detailed summary of the crystallographic data, experimental protocols for its synthesis and characterization, and a workflow for crystal structure determination.

Introduction

This compound (Al₂Te₃) is a binary compound formed between aluminum and tellurium. It is known to exist in at least two distinct crystalline forms, a low-temperature alpha (α) phase and a high-temperature beta (β) phase. Both polymorphs exhibit a monoclinic crystal system, but with different lattice parameters and space group symmetries. The transition between the α and β phases occurs at approximately 720 °C.

Crystal Structure and Lattice Parameters

The crystallographic data for both the α and β phases of Al₂Te₃ are summarized below. These parameters are crucial for understanding the material's electronic band structure, mechanical properties, and potential for doping and alloying.

Tabulated Crystallographic Data

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Notes |

| α-Al₂Te₃ | Monoclinic | Not definitively reported | 13.885 | 7.189 | 4.246 | 90.21 | Exhibits an additional superstructure. |

| β-Al₂Te₃ | Monoclinic | P2₁/c | 7.181(1) | 12.848(3) | 14.167(3) | 90.04(2) | Represents a distinct layered structure type.[1] |

Experimental Protocols

The determination of the crystal structure and lattice parameters of Al₂Te₃ relies on the synthesis of high-quality crystalline material and its subsequent analysis using diffraction techniques.

Synthesis of this compound

High-purity Al₂Te₃ is typically synthesized by the direct combination of the constituent elements.

Methodology:

-

Stoichiometric Measurement: High-purity aluminum (Al) and tellurium (Te) are measured in a 2:3 molar ratio.

-

Encapsulation: The elements are placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

-

Heating Profile: The sealed ampoule is placed in a furnace and heated to 1000 °C. This temperature is maintained for a sufficient duration to ensure complete reaction and homogenization of the melt.

-

Cooling: The ampoule is then slowly cooled to room temperature. For polycrystalline material, a relatively faster cooling rate can be employed. For single-crystal growth, a much slower, controlled cooling rate is necessary, often utilizing techniques like the Bridgman-Stockbarger or chemical vapor transport methods.

Single Crystal Growth

For detailed crystallographic analysis, the growth of single crystals is essential.

-

Bridgman-Stockbarger Method: This technique involves the directional solidification of the molten Al₂Te₃. A sealed ampoule containing the polycrystalline material is slowly lowered through a temperature gradient in a furnace. A seed crystal can be used at the tip of the ampoule to initiate growth with a specific orientation.

-

Chemical Vapor Transport (CVT): In this method, a transport agent (e.g., iodine) is introduced into the sealed ampoule with the polycrystalline Al₂Te₃. A temperature gradient is established along the ampoule. The Al₂Te₃ reacts with the transport agent to form a gaseous species at the hotter end, which then diffuses to the cooler end and decomposes to deposit single crystals.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure and lattice parameters is single-crystal X-ray diffraction (XRD).

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of Al₂Te₃ is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The intensities and positions of the diffracted beams are measured and processed to yield a set of structure factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson techniques to obtain an initial model of the crystal structure. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, and bond angles. The space group is determined from the systematic absences in the diffraction data. For the β-phase of Al₂Te₃, the crystal structure was determined from single-crystal X-ray diffractometry data, and the refinement was carried out in the space group P2₁/c.[1]

Structural Details

The β-Al₂Te₃ Structure

The crystal structure of β-Al₂Te₃ is characterized by a layered arrangement. The tellurium atoms form a distorted hexagonal close-packed lattice. The aluminum atoms occupy one-third of the tetrahedral voids within this lattice in an ordered fashion, leading to the formation of distinct layers.

The α-Al₂Te₃ Structure and Superstructure

The complete crystal structure of the low-temperature α-phase, including its space group and the nature of its "additional superstructure," is not as well-documented in readily available literature as the β-phase. The superstructure likely refers to a periodic modulation or ordering that occurs over a longer range than the basic unit cell, which can be investigated using advanced diffraction techniques such as electron diffraction or synchrotron X-ray diffraction.

Workflow for Crystal Structure Determination

The logical flow for the synthesis and crystallographic analysis of Al₂Te₃ can be visualized as follows:

Conclusion

This guide has provided a detailed overview of the crystal structure and lattice parameters of this compound. The β-phase is well-characterized with a monoclinic P2₁/c space group and a layered structure. The α-phase is also known to be monoclinic, but further research is required to fully elucidate its space group and the nature of its superstructure. The experimental protocols outlined for synthesis and single-crystal X-ray diffraction provide a foundation for researchers working with this material. The provided workflow illustrates the logical progression from starting materials to a fully characterized crystal structure.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Properties of Aluminum Telluride (Al₂Te₃)

Abstract

This compound (Al₂Te₃) is a binary semiconductor compound that has garnered interest for its potential applications in optoelectronics and thermoelectric devices.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical, physical, electronic, and thermal properties of Al₂Te₃. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and development. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and crystal structures are visualized using Graphviz diagrams.

Introduction

This compound is an inorganic compound with the chemical formula Al₂Te₃.[2][3] It is a semiconductor material belonging to the III-VI group.[4] Its properties make it a candidate for various technological applications, including in the fabrication of semiconductor devices, optoelectronic components, and as a thermoelectric material due to its good thermal stability and electrical conductivity.[1] This document aims to be a core reference for professionals working with or exploring the applications of this compound.

Fundamental Properties of this compound

The core properties of this compound are summarized below, with quantitative data presented in tabular format for clarity.

Chemical and Physical Properties

This compound is a dark gray to black solid that is crystalline in nature.[1][2][3] It is known to be sensitive to air and decomposes in the presence of moisture, reacting to form aluminum hydroxide (B78521) and hydrogen telluride.[4] It is insoluble in water but can be dissolved in some organic solvents.[1]

Table 1: General Chemical and Physical Properties of Al₂Te₃

| Property | Value | References |

| Chemical Formula | Al₂Te₃ | [1][2][3] |

| Molar Mass | 436.76 g/mol | [2][3] |

| Appearance | Dark gray to black solid/powder | [1][2][3] |

| Density | 4.5 g/cm³ | [1][2][3] |

| Melting Point | 895 °C (1168 K) | [2][3] |

| Solubility in Water | Decomposes | [2][3] |

Crystal Structure

This compound exists in at least two different phases, a low-temperature (α) and a high-temperature (β) modification. The transition from the α to the β phase occurs at 720 °C.[3] Both phases have a monoclinic crystal system.[3] The tellurium atoms in the β-phase form a hexagonal dense packing, with aluminum atoms occupying one-third of the tetrahedral vacancies, resulting in a layered structure.[3]

Table 2: Crystallographic Data for Al₂Te₃

| Phase | Crystal System | Space Group | Lattice Parameters | Reference |

| α-Al₂Te₃ | Monoclinic | - | a = 13.885 Å, b = 7.189 Å, c = 4.246 Å, β = 90.21° | [3] |

| β-Al₂Te₃ | Monoclinic | P2₁/c | a = 7.181 Å, b = 12.848 Å, c = 14.167 Å, β = 90.04° | [3] |

Electronic and Thermal Properties

Al₂Te₃ is a semiconductor with a direct band gap, making it suitable for optoelectronic applications.[2] It also possesses high thermal conductivity, which is beneficial for thermal management applications.[5]

Table 3: Electronic and Thermal Properties of Al₂Te₃

| Property | Value | References |

| Band Gap (Eg) | 2.4 eV | [2][3] |

| Nature of Band Gap | Direct | [6] |

| Electrical Conductivity | Good | [1] |

| Thermal Conductivity | High | [5][7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of Polycrystalline Al₂Te₃

A common method for synthesizing Al₂Te₃ is through the direct reaction of stoichiometric amounts of aluminum and tellurium at high temperatures.[2][4]

Protocol:

-

Stoichiometric Measurement: Weigh high-purity aluminum (Al) powder and tellurium (Te) powder in a 2:3 molar ratio.

-

Mixing: Thoroughly mix the powders in an inert atmosphere (e.g., inside a glovebox filled with argon) to prevent oxidation.

-

Encapsulation: Place the mixed powder into a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it.

-

Heating: Place the sealed ampoule in a furnace. Gradually heat the ampoule to 1000 °C.[2]

-

Reaction: Maintain the temperature at 1000 °C for a sufficient duration (e.g., 24-48 hours) to ensure a complete reaction. Gentle rocking of the furnace can promote homogeneity.

-

Cooling: Slowly cool the furnace down to room temperature over several hours to allow for the formation of a crystalline solid.

-

Sample Recovery: Carefully break the ampoule in an inert atmosphere to recover the Al₂Te₃ ingot. The material can then be ground into a powder for characterization.

References

- 1. arxiv.org [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 4. Crystal growth – Alineason [alineason.com]

- 5. acadpubl.eu [acadpubl.eu]

- 6. Rapid determination of aluminum by UV-vis diffuse reflectance spectroscopy with application of suitable adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pveducation.org [pveducation.org]

electronic band structure and band gap of aluminum telluride

An In-depth Technical Guide on the Electronic Band Structure and Band Gap of Aluminum Telluride

Introduction

This compound (Al₂Te₃) is a semiconductor material with promising applications in the electronics and optoelectronics industries.[1][2] Understanding its electronic band structure and band gap is crucial for the design and fabrication of devices such as transistors and solar cells.[3] This technical guide provides a comprehensive overview of the current knowledge on the electronic properties of Al₂Te₃, including its crystal structure, theoretical and experimental band gap values, and the methodologies used for their determination.

Crystal Structure of this compound

This compound exists in at least two crystalline forms, a low-temperature α-phase and a high-temperature β-phase. The transition between the α and β forms occurs at 720 °C.[1]

-

α-Al₂Te₃: This phase possesses a monoclinic crystal system. The lattice constants are reported as a = 13.885 Å, b = 7.189 Å, and c = 4.246 Å, with a β angle of 90.21°.[1]

-

β-Al₂Te₃: This high-temperature form also has a monoclinic crystal structure with the space group P2₁/c. Its lattice constants are a = 7.181(1) Å, b = 12.848(3) Å, and c = 14.167(3) Å, with a β angle of 90.04(2)°.[1] In this structure, the tellurium atoms form a hexagonal dense packing, and aluminum atoms occupy one-third of the tetrahedral vacancies, creating a layered structure.[1]

A summary of the crystallographic data is presented in Table 1.

| Property | α-Al₂Te₃ | β-Al₂Te₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | - | P2₁/c |

| a (Å) | 13.885 | 7.181(1) |

| b (Å) | 7.189 | 12.848(3) |

| c (Å) | 4.246 | 14.167(3) |

| β (°) | 90.21 | 90.04(2) |

| Reference | [1] | [1] |

Table 1. Crystallographic Data for α- and β-Aluminum Telluride.

Electronic Band Structure and Band Gap

The electronic band structure of a material describes the ranges of energy that an electron is allowed to have. The separation between the highest occupied energy band (valence band) and the lowest unoccupied energy band (conduction band) is known as the band gap. This is a critical parameter for semiconductor materials.

Experimental and Theoretical Band Gap Values

A summary of reported band gap values for this compound is provided in Table 2.

| Band Gap (eV) | Method | Reference |

| 2.4 | Not specified | [1] |

Table 2. Reported Band Gap Values for this compound.

Experimental and Theoretical Methodologies

The determination of the electronic band structure and band gap of a semiconductor like Al₂Te₃ involves a combination of experimental techniques and theoretical calculations.

Synthesis of this compound

A common method for the synthesis of this compound is the direct combination of aluminum metal with elemental tellurium at high temperatures.[1]

Experimental Protocol: Direct Combination Synthesis

A stoichiometric mixture of high-purity aluminum and tellurium powders is sealed in an evacuated quartz ampoule. The ampoule is then heated in a furnace to 1000 °C and held at that temperature for a sufficient time to ensure complete reaction.[1] The resulting product is a dark grey to black solid.[1]

The logical workflow for the synthesis process is illustrated in the following diagram.

Experimental Band Gap Determination

UV-Visible Spectroscopy and Tauc Plot Analysis

A widely used experimental technique for determining the optical band gap of semiconductors is UV-Visible (UV-Vis) absorption spectroscopy. The absorption spectrum of a thin film of the material is recorded, and from this, the absorption coefficient (α) is calculated. The Tauc plot method is then employed to determine the band gap energy (Eg). The relationship between the absorption coefficient, photon energy (hν), and the band gap is given by the Tauc equation:

(αhν)^(1/n) = A(hν - Eg)

where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear region of the curve to the energy axis, the band gap can be determined.

The general workflow for this experimental determination is outlined below.

Theoretical Calculation of Electronic Band Structure

Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the electronic band structure of materials. These calculations solve the Kohn-Sham equations for a periodic crystal lattice to obtain the electronic energy levels as a function of the wave vector (k) in the Brillouin zone. From the calculated band structure, the band gap and its nature (direct or indirect) can be determined. More advanced methods, such as the GW approximation, can provide even more accurate predictions of the band gap.

A simplified logical flow for a DFT-based band structure calculation is shown below.

Conclusion

This compound is a semiconductor with a reported band gap of 2.4 eV. While its crystal structure is reasonably well-documented, a comprehensive understanding of its electronic band structure, including the nature of its band gap and a range of experimentally and theoretically determined values, is still lacking. Further research employing advanced experimental techniques like angle-resolved photoemission spectroscopy (ARPES) and sophisticated theoretical methods such as DFT with hybrid functionals or the GW approximation is necessary to fully elucidate the electronic properties of Al₂Te₃ and unlock its full potential for electronic and optoelectronic applications.

References

Synthesis and Discovery of Aluminum Telluride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum telluride (Al₂Te₃) is a semiconducting compound with promising applications in electronics and optoelectronics.[1][2] This technical guide provides a comprehensive overview of the synthesis, discovery, and fundamental properties of this compound. It includes a detailed summary of its physical and structural characteristics, a general protocol for its synthesis via direct reaction of the elements, and a discussion of its crystal structures. The guide also presents a generalized workflow for the solid-state synthesis and characterization of this material.

Introduction

This compound (Al₂Te₃) is an inorganic compound that has garnered interest for its semiconductor properties.[1] It is a gray or black solid material composed of aluminum and tellurium, forming a crystal lattice structure.[1] Its unique electrical properties make it suitable for various electronic applications, including in transistors and solar cells.[1][2] Furthermore, its high thermal conductivity suggests potential for use in thermal management applications.[1][3] This document aims to provide a detailed technical resource for researchers and professionals interested in the synthesis and properties of this compound.

Physicochemical and Structural Properties

This compound is a dark grey to black solid that is highly sensitive to air and decomposes in the presence of moisture.[2][4] A summary of its key physical and structural properties is presented in Table 1.

Table 1: Physical and Structural Properties of this compound

| Property | Value | References |

| Chemical Formula | Al₂Te₃ | [4] |

| Molar Mass | 436.76 g/mol | [4] |

| Appearance | Dark grey to black solid | [2][4] |

| Density | 4.5 g/cm³ | [2][4] |

| Melting Point | 895 °C (1168 K) | [2][4] |

| Band Gap | 2.4 eV | [2][4] |

| Solubility in Water | Decomposes | [2][4] |

This compound exists in at least two crystalline forms, a low-temperature α-phase and a high-temperature β-phase. The transition between these phases occurs at 720 °C.[4] The conversion from the β-form to the α-form upon cooling is slow and requires prolonged annealing.[4] The crystallographic data for both phases are detailed in Table 2.

Table 2: Crystallographic Data for this compound

| Phase | Crystal System | Space Group | Lattice Constants | Reference |

| α-Al₂Te₃ | Monoclinic | - | a = 13.885 Å, b = 7.189 Å, c = 4.246 Å, β = 90.21° | [4] |

| β-Al₂Te₃ | Monoclinic | P2₁/c | a = 7.181(1) Å, b = 12.848(3) Å, c = 14.167(3) Å, β = 90.04(2)° | [4] |

In the β-Al₂Te₃ structure, the tellurium atoms form a hexagonal dense packing, with aluminum atoms occupying one-third of the tetrahedral vacancies, resulting in a layered structure.[4]

Discovery

Synthesis of this compound

The primary method for synthesizing this compound is through the direct combination of elemental aluminum and tellurium at high temperatures.[2][4] While specific, detailed experimental protocols are not extensively reported in the available literature, a general procedure can be outlined based on standard solid-state synthesis techniques.

Experimental Protocol: Direct Solid-State Reaction

This protocol describes a generalized procedure for the synthesis of polycrystalline this compound.

Materials:

-

High-purity aluminum powder or foil.

-

High-purity tellurium powder or pieces.

-

Quartz ampoule.

-

Tube furnace with temperature control.

-

Vacuum pump and inert gas supply (e.g., argon).

-

Glovebox or other inert atmosphere workspace.

Procedure:

-

Stoichiometric Weighing: In an inert atmosphere (e.g., a glovebox), weigh stoichiometric amounts of aluminum and tellurium (2:3 molar ratio).

-

Mixing and Loading: Thoroughly mix the powdered reactants. Place the mixture into a clean quartz ampoule.

-

Evacuation and Sealing: Attach the ampoule to a vacuum line, evacuate to a high vacuum, and seal the ampoule using a torch.

-

Heating Profile: Place the sealed ampoule in a tube furnace. Slowly heat the furnace to 1000 °C. The heating rate should be controlled to avoid a rapid, exothermic reaction.

-

Reaction: Maintain the temperature at 1000 °C for a sufficient duration to ensure complete reaction. This may range from several hours to days.

-

Cooling and Annealing: Slowly cool the furnace to room temperature. A subsequent annealing step at a temperature just below the β- to α-phase transition (e.g., around 700 °C) for an extended period may be necessary to obtain the desired crystal phase.[4]

-

Sample Recovery: Carefully open the ampoule in an inert atmosphere to recover the this compound product.

Alternative Synthesis Methods

Other methods, such as chemical vapor deposition (CVD), have been suggested for the production of this compound, particularly for thin-film applications.[2] However, detailed experimental procedures for the CVD of Al₂Te₃ are not well-documented in the available literature.

Experimental Workflow and Characterization

The synthesis and verification of this compound follow a logical workflow from precursor preparation to final material characterization.

Conclusion

This technical guide has summarized the key information available on the synthesis and discovery of this compound. The direct reaction of the elements at high temperature remains the most common method for its preparation. While its fundamental physical and structural properties are known, further research is needed to fully elucidate its thermoelectric properties and to develop more detailed and varied synthesis protocols, such as chemical vapor deposition, to expand its potential applications in advanced electronic and optoelectronic devices.

References

Optical Properties of Aluminum Telluride: An In-depth Technical Guide

To provide a representative technical guide within the requested framework, this document will focus on two key areas:

-

Known Properties of Al2Te3 : A summary of the established physical and electronic characteristics of Aluminum Telluride.

-

A Case Study on Aluminum Sulfide (Al2S3) : As a closely related Aluminum(III) chalcogenide, Al2S3 serves as an illustrative example for which experimental data is available. This section will detail the experimental protocols for thin film synthesis and characterization, present its optical properties, and visualize the experimental workflow. This case study demonstrates the methodologies that would be applied to Al2Te3.

Core Properties of this compound (Al2Te3)

This compound is a semiconductor compound with properties that make it of interest for various electronic and optoelectronic applications.[1] However, it is also known to be highly sensitive to moisture.[2] The primary known optical property is its band gap.

| Property | Value | Reference |

| Chemical Formula | Al2Te3 | [2] |

| Appearance | Dark grey to black solid | [2] |

| Crystal Structure (β-form) | Monoclinic | [2] |

| Band Gap | 2.4 eV | [2] |

The band gap of 2.4 eV suggests that Al2Te3 would primarily absorb light in the ultraviolet and blue regions of the electromagnetic spectrum, and be largely transparent to light of lower energies (longer wavelengths), such as visible and infrared light. However, without experimental spectra, the precise absorption edge and transmittance characteristics cannot be detailed.

Case Study: Optical Properties of Aluminum Sulfide (Al2S3) Thin Films

To illustrate the characterization of a related material, this section details the optical properties and experimental protocols for Aluminum Sulfide (Al2S3), another Aluminum(III) chalcogenide. The data and protocols are based on the synthesis and characterization of Al2S3 thin films via electrodeposition.[3][4][5]

Data Presentation: Optical Properties of Al2S3 Thin Films

The optical properties of Al2S3 thin films, synthesized at temperatures between 323 K and 353 K, exhibit a clear dependence on the wavelength of incident light. The general trends show that as the wavelength increases, absorbance decreases while transmittance increases.[3][4][5]

| Property | Wavelength Range | Observed Value/Trend |

| Transmittance | Visible (520–720 nm) | < 30% |

| Near-Infrared (760–1200 nm) | < 60% | |

| Absorbance | General Trend | Decreases with increasing wavelength |

| Peak Absorbance | Observed at 380 nm for the sample deposited at 353 K | |

| Optical Band Gap (Energy) | N/A | 2.4 - 3.0 eV |

Experimental Protocols

The following protocols are derived from the electrodeposition method used for synthesizing Al2S3 thin films for optical analysis.[3][4][5]

A. Thin Film Synthesis: Electrodeposition

-

Precursor Preparation : An aqueous electrodeposition bath is prepared. The cationic source is Aluminum Sulfate (AlSO4·17H2O) and the anionic source is Sodium Sulfate (Na2SO4).

-

Electrode Setup : Indium Tin Oxide (ITO) coated glass is used as the cathode, where the Al2S3 film will be deposited. A carbon or fluorine electrode serves as the anode.

-

Deposition Conditions : The entire precursor bath is heated using a standard heating mantle. Thin films are grown at a controlled temperature range of 50°C to 80°C (323 K to 353 K).

-

Film Growth : An electrical potential is applied across the electrodes, initiating the deposition of an Al2S3 thin film onto the ITO substrate.

B. Optical Characterization

-

Sample Preparation : The Al2S3-coated ITO glass substrates are cleaned and prepared for spectroscopic analysis.

-

Spectrophotometry : A UV-Vis-NIR spectrophotometer is used to measure the transmittance and absorbance spectra of the thin films over a wavelength range, typically from the ultraviolet to the near-infrared region (e.g., 300 nm to 1200 nm).

-

Data Analysis :

-

The transmittance and absorbance values are recorded as a function of wavelength.

-

The optical band gap (Eg) is determined from the absorption data using a Tauc plot, where (αhν)² is plotted against photon energy (hν). The extrapolation of the linear portion of the plot to the energy axis gives the band gap value.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and optical characterization of Al2S3 thin films.

References

Aluminum Telluride: A Technical Guide to Thermal Conductivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum telluride (Al₂Te₃) is a p-type semiconductor with promising applications in electronic and thermoelectric devices. A comprehensive understanding of its thermal properties and stability is paramount for its successful integration into these technologies. This technical guide provides a detailed overview of the current knowledge on the thermal conductivity and stability of this compound, including its fundamental physical and chemical properties, synthesis, and crystalline structure. While experimental data on thermal conductivity is notably scarce, this guide synthesizes available qualitative information and theoretical insights. Furthermore, it outlines the established thermal and chemical stability characteristics of Al₂Te₃ and provides standardized experimental protocols for their determination.

Introduction

This compound (Al₂Te₃) is an inorganic compound that has garnered interest for its semiconducting properties. It is a dark gray to black solid material with potential uses in the fabrication of semiconductor devices, optoelectronic materials, and as a component in thermoelectric materials. The performance and reliability of devices incorporating Al₂Te₃ are intrinsically linked to its ability to conduct heat and its stability under various environmental conditions. This guide aims to provide a consolidated resource on these critical parameters.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | Al₂Te₃ | |

| Molar Mass | 436.76 g/mol | |

| Appearance | Dark grey to black solid | |

| Density | 4.5 g/cm³ | |

| Melting Point | 895 °C (1168 K) | |

| Crystal Structure | Monoclinic (α and β forms) | |

| Band Gap | 2.4 eV | |

| Solubility in water | Decomposes |

Synthesis and Crystal Structure

Synthesis

This compound can be synthesized by the direct combination of elemental aluminum and tellurium at high temperatures. The reaction is typically carried out at 1000 °C in an inert atmosphere to prevent oxidation.

Reaction: 2 Al + 3 Te → Al₂Te₃

Crystal Structure

This compound exists in at least two crystalline forms: a low-temperature alpha (α) phase and a high-temperature beta (β) phase. The α-form is orange-red and transforms into the yellow β-form at 720 °C. This phase transition has a small enthalpy change, making it difficult to observe by differential thermal analysis. The crystal structures are detailed in Table 2.

| Phase | Crystal System | Space Group | Lattice Constants | Reference(s) |

| α-Al₂Te₃ | Monoclinic | - | a = 13.885 Å, b = 7.189 Å, c = 4.246 Å, β = 90.21° | |

| β-Al₂Te₃ | Monoclinic | P2₁/c | a = 7.181 Å, b = 12.848 Å, c = 14.167 Å, β = 90.04° |

In the β-Al₂Te₃ structure, the tellurium atoms form a hexagonal dense packing, with aluminum atoms occupying one-third of the tetrahedral vacancies, resulting in a layered structure.

Thermal Conductivity

It is important to note that the thermal conductivity of a material is comprised of both lattice (phonon) and electronic contributions. For semiconductors, the electronic contribution is generally dependent on the charge carrier concentration.

Thermal and Chemical Stability

Thermal Stability

This compound exhibits good thermal stability up to its melting point of 895 °C in an inert atmosphere. A key thermal event is the structural phase transition from the α-form to the β-form at 720 °C. Studies on the aluminum-tellurium system indicate that Al₂Te₃ melts and evaporates congruently, meaning it does not decompose into its constituent elements upon melting or boiling under vacuum.

Chemical Stability

This compound is highly sensitive to moisture. It readily decomposes in humid air and reacts with water to produce aluminum hydroxide (B78521) and toxic hydrogen telluride gas. This reactivity necessitates handling and storage in a dry, inert atmosphere. At high temperatures, it reacts with oxygen to form aluminum oxide and tellurium oxide.

Decomposition in Humid Air: Al₂Te₃ + 6 H₂O → 2 Al(OH)₃ + 3 H₂Te

Experimental Protocols

While specific experimental data for Al₂Te₃ is limited, the following are detailed methodologies for key experiments used to characterize the thermal conductivity and stability of similar semiconductor materials.

Thermal Conductivity Measurement

A common steady-state method for measuring the thermal conductivity of solid materials at high temperatures is the axial heat flow technique .

Methodology:

-

Sample Preparation: A cylindrical or rectangular sample of Al₂Te₃ with known dimensions is prepared.

-

Apparatus: The sample is placed between a heater and a heat sink in a vacuum or inert gas environment to minimize convective and radiative heat losses.

-

Temperature Gradient: The heater provides a constant heat flux through the sample, establishing a steady-state temperature gradient along its length.

-

Temperature Measurement: Thermocouples are placed at precise locations along the sample to measure the temperature at different points.

-

Calculation: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * L) / (A * ΔT) Where:

-

Q is the heat flow rate (W)

-

L is the distance between the thermocouples (m)

-

A is the cross-sectional area of the sample (m²)

-

ΔT is the temperature difference between the thermocouples (K)

-

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Al₂Te₃ (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

-

Apparatus: The crucible is placed in a TGA instrument, which consists of a precision balance and a furnace.

-

Atmosphere: A controlled atmosphere (e.g., nitrogen, argon, or air) is passed over the sample at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition, the temperature ranges of different decomposition steps, and the percentage of weight loss at each step.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Al₂Te₃ is hermetically sealed in a DSC pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.

-

Apparatus: The sample and reference pans are placed in the DSC instrument.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Analysis: The resulting DSC curve (heat flow vs. temperature) reveals endothermic (heat-absorbing) and exothermic (heat-releasing) events. This allows for the determination of melting points, phase transition temperatures, and their associated enthalpies.

Visualizations

Caption: Synthesis and decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis of Al₂Te₃.

Conclusion

This compound possesses thermal and chemical properties that make it a candidate for specialized semiconductor applications. Its high melting point suggests good thermal stability, although its reactivity with moisture presents a significant challenge for practical implementation. The most critical gap in the current understanding of Al₂Te₃ is the lack of experimental data on its thermal conductivity. Future research should prioritize the experimental measurement of the thermal conductivity of bulk Al₂Te₃ as a function of temperature to enable accurate modeling and design of devices incorporating this material. Furthermore, detailed studies on its decomposition kinetics under various atmospheric conditions would provide a more complete picture of its stability and potential degradation mechanisms.

In-Depth Technical Guide to the Aluminum-Tellurium (Al-Te) Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aluminum-tellurium (Al-Te) binary phase diagram, synthesizing available experimental data and outlining the methodologies employed for its determination. This document is intended to serve as a valuable resource for researchers and scientists working with aluminum-tellurium compounds, particularly in the fields of materials science and semiconductor technology.

Introduction to the Aluminum-Tellurium System

The aluminum-tellurium system is characterized by the formation of a congruently melting intermediate phase, aluminum telluride (Al₂Te₃), and exhibits a region of liquid immiscibility. The phase diagram is of significant interest due to the semiconducting properties of this compound, which has potential applications in electronic and optoelectronic devices. Understanding the phase relationships is critical for the controlled synthesis and processing of Al-Te based materials.

The Al-Te Phase Diagram

The assessed phase diagram for the Al-Te system reveals key features including a congruently melting compound, eutectic reactions, a monotectic reaction, and a liquid immiscibility gap.

Intermediate Phases and Compounds

The most prominent feature of the Al-Te system is the formation of the congruently melting compound This compound (Al₂Te₃) . This compound melts at approximately 895 °C.[1] Al₂Te₃ is a normal valency compound with no reported solubility for its constituent elements.

This compound exists in at least two polymorphic forms: a low-temperature α-Al₂Te₃ and a high-temperature β-Al₂Te₃. The transformation from the β- to the α-phase occurs at around 720 °C, although this transition is associated with a small enthalpy change, making it difficult to detect by differential thermal analysis (DTA).[1]

Invariant Reactions

The Al-Te phase diagram is characterized by several invariant reactions, which are summarized in the table below.

| Reaction Type | Temperature (°C) | Composition (at.% Te) | Reaction |

| Eutectic | 651 ± 2 | ~2 | L ↔ (Al) + Al₂Te₃ |

| Monotectic | 843 ± 5 | ~54 | L₁ ↔ L₂ + Al₂Te₃ |

| Congruent Melting | 895 | 60 | L ↔ Al₂Te₃ |

| Liquid Immiscibility | 957 ± 8 | 41 ± 5 | L₁ + L₂ |

| Eutectic | 432 ± 2 | ~90 | L ↔ Al₂Te₃ + (Te) |

Data compiled from multiple sources.

Solubility

The solubility of aluminum and tellurium in each other in the solid state is extremely limited. The maximum solubility of Al in solid (Te) has been calculated to be 0.03 at.%, while tellurium is considered to be practically insoluble in solid (Al).

Crystallographic Data

The crystallographic properties of the phases present in the Al-Te system are crucial for understanding their structure and properties.

| Phase | Pearson Symbol | Space Group | Prototype | Lattice Parameters (Å) |

| (Al) | cF4 | Fm-3m | Cu | a = 4.04958 |

| (Te) | hP3 | P3₁21 | Te | a = 4.4572, c = 5.929 |

| α-Al₂Te₃ | mS20 | P2₁/c | α-Al₂Te₃ | a = 13.885, b = 7.189, c = 4.246, β = 90.21° |

| β-Al₂Te₃ | mP20 | P2₁/c | β-Al₂Te₃ | a = 7.181, b = 12.848, c = 14.167, β = 90.04° |

Note: The lattice parameters for α-Al₂Te₃ and β-Al₂Te₃ are for the monoclinic crystal system.[1]

Thermodynamic Data

Thermodynamic properties provide insight into the stability and formation of the phases in the Al-Te system.

| Property | Value |

| Enthalpy of formation of Al₂Te₃ (calorimetric) | -318.8 ± 4 kJ/mol |

| Enthalpy of mixing at monotectic composition (42-44 at.% Te) | 4.17 ± 0.24 kJ/mol |

| Entropy of mixing at monotectic composition (42-44 at.% Te) | 5.23 ± 0.31 J/(mol·K) |

| Entropy of evaporation of Al₂Te₃ | 60.71 ± 3.37 J/(mol·K) |

Experimental Protocols

The determination of the Al-Te phase diagram relies on a combination of experimental techniques. The following sections detail the generalized methodologies for the key experiments.

Sample Preparation

-

Synthesis of Al-Te Alloys : Alloys of various compositions are prepared from high-purity aluminum and tellurium. The elements are weighed in the desired atomic percentages and placed in a crucible, often made of a non-reactive material like quartz or graphite.

-

Encapsulation : Due to the high vapor pressure of tellurium at elevated temperatures, the crucible is typically sealed under vacuum in a quartz ampoule to prevent the loss of tellurium and to avoid oxidation.

-

Homogenization : The encapsulated samples are heated to a temperature above the liquidus for a sufficient time to ensure complete melting and mixing. The melt is often agitated to promote homogeneity.

-

Cooling and Annealing : The samples are then cooled to room temperature. For the study of solid-state equilibria, the samples are annealed at specific temperatures for extended periods to achieve equilibrium.

Differential Thermal Analysis (DTA)

DTA is a primary technique for determining the temperatures of phase transitions.

-

Apparatus : A standard DTA apparatus consists of a furnace with a programmable temperature controller, a sample holder with two wells (one for the sample and one for an inert reference material, such as Al₂O₃), and thermocouples to measure the temperature of the sample, the reference, and the temperature difference between them.

-

Procedure :

-

A small, known weight of the Al-Te alloy is placed in a sample crucible.

-

The sample and reference crucibles are placed in the DTA furnace.

-

The furnace is heated and cooled at a controlled rate (e.g., 5-10 K/min).

-

The temperature difference between the sample and the reference is recorded as a function of the sample temperature.

-

-

Data Analysis : Endothermic and exothermic events, such as melting, solidification, and solid-state transformations, appear as peaks on the DTA curve. The onset temperature of these peaks corresponds to the transformation temperature. By performing DTA on a series of alloys with different compositions, the liquidus, solidus, and other phase boundaries can be mapped.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present at different compositions and temperatures.

-

Sample Preparation : For powder XRD, a small portion of the equilibrated alloy is ground into a fine powder (typically <10 µm particle size) to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

-

Apparatus : A powder X-ray diffractometer equipped with a radiation source (e.g., Cu Kα), a goniometer for precise angle control, and a detector.

-

Procedure :

-

The sample is placed in the diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded by the detector at each angle.

-

-

Data Analysis : The resulting diffraction pattern (a plot of intensity versus 2θ) is a fingerprint of the crystal structures present in the sample. By comparing the peak positions and intensities to standard diffraction databases (e.g., JCPDS), the phases can be identified and their lattice parameters can be calculated.

Vapor Pressure Measurement

Vapor pressure measurements are important for understanding the volatility of the components and for establishing the vapor-liquid equilibria.

-

Method : The boiling point method is a common technique. In this method, the temperature at which the vapor pressure of the sample equals a controlled external pressure is measured.

-

Apparatus : The setup typically includes a furnace to heat the sample, a system to control the pressure of an inert gas over the sample, and a thermocouple to measure the sample temperature.

-

Procedure :

-

The Al-Te alloy is placed in a container within the furnace.

-

The system is evacuated and then filled with an inert gas to a specific pressure.

-

The sample is heated, and the temperature at which boiling occurs (indicated by a stable temperature plateau) is recorded.

-

This procedure is repeated for different external pressures.

-

-

Data Analysis : The vapor pressure as a function of temperature can be determined from the collected data.

Mandatory Visualizations

Experimental Workflow for Phase Diagram Determination

The following diagram illustrates the logical workflow for the experimental determination of a binary phase diagram, such as the Al-Te system.

Caption: Experimental workflow for phase diagram determination.

References

Unveiling the Potential of Aluminum Telluride (Al2Te3): A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum telluride (Al2Te3) is an inorganic semiconductor compound with promising applications in various technological domains, including electronics, optoelectronics, and thermoelectric devices.[1] Its properties are intrinsically linked to its unique crystal structure. This technical guide provides a comprehensive overview of the theoretical and computational studies of Al2Te3's properties, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a core resource for researchers and scientists engaged in the exploration of advanced materials.

Core Properties and Synthesis of Al2Te3

This compound is a dark grey to black solid that is highly sensitive to air and decomposes in the presence of moisture.[1] It can be synthesized through the direct reaction of aluminum and tellurium at elevated temperatures, typically around 1,000 °C.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Al2Te3 is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Al2Te3 | [1][2] |

| Molar Mass | 436.76 g/mol | [1] |

| Appearance | Dark grey to black solid | [1] |

| Density | 4.5 g/cm³ | [1] |

| Melting Point | 895 °C | [1] |

| Band Gap | 2.4 eV | [1] |

| Solubility in water | Decomposes | [1] |

Synthesis Protocol: Direct Combination Method

A common method for synthesizing Al2Te3 is the direct combination of its constituent elements.

Materials:

-

High-purity aluminum (Al) powder or foil.

-

High-purity tellurium (Te) powder or shots.

-

Quartz ampoule.

-

High-temperature furnace.

-

Inert atmosphere glovebox.

Procedure:

-

Stoichiometric amounts of aluminum and tellurium are weighed and loaded into a quartz ampoule inside an inert atmosphere glovebox to prevent oxidation.

-

The ampoule is evacuated to a high vacuum and sealed.

-

The sealed ampoule is placed in a high-temperature furnace.

-

The furnace temperature is gradually raised to 1,000 °C and held for a sufficient duration to ensure a complete reaction.[1]

-

After the reaction, the furnace is slowly cooled to room temperature to allow for the crystallization of Al2Te3.

-

The resulting Al2Te3 product is carefully handled and stored in an inert environment due to its air sensitivity.[1]

Crystal Structure of Al2Te3

This compound is known to exist in at least two crystalline forms, the low-temperature α-phase and the high-temperature β-phase. Both phases crystallize in the monoclinic system.[1] The transition from the α to the β phase occurs at 720 °C.[1]

The crystallographic data for both phases are summarized in Table 2.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| α-Al2Te3 | Monoclinic | - | 13.885 | 7.189 | 4.246 | 90.21 | [1] |

| β-Al2Te3 | Monoclinic | P2₁/c | 7.181 | 12.848 | 14.167 | 90.04 | [1] |

In the β-Al2Te3 structure, tellurium atoms form a hexagonal dense packing, with aluminum atoms occupying one-third of the tetrahedral vacancies, leading to a layered structure.[1]

Theoretical and Computational Studies

While specific in-depth theoretical and computational studies on Al2Te3 are not extensively available in publicly accessible literature, the properties of this material can be investigated using well-established first-principles calculations based on Density Functional Theory (DFT). Such studies are crucial for understanding its electronic, optical, and thermoelectric properties at a fundamental level. For many similar semiconductor materials, DFT has been successfully used to predict these properties.

Computational Methodology Workflow

A typical workflow for the computational study of Al2Te3 properties using DFT is outlined below. This workflow is based on standard practices for similar materials.

Caption: A generalized workflow for DFT-based computational studies of Al2Te3 properties.

Computational Protocol (General):

-

Structural Optimization: The crystal structure of α- or β-Al2Te3 is optimized to find the ground-state lattice parameters and atomic positions by minimizing the total energy and forces on the atoms.

-

Electronic Structure Calculations: The electronic band structure and density of states (DOS) are calculated to determine the bandgap, the nature of the bandgap (direct or indirect), and the contribution of different atomic orbitals to the electronic states.

-

Optical Properties Calculations: The frequency-dependent dielectric function is calculated, from which other optical properties like the absorption coefficient, refractive index, and reflectivity can be derived.

-

Thermoelectric Properties Calculations: The Seebeck coefficient, electrical conductivity, and electronic thermal conductivity are calculated using the Boltzmann transport equation as implemented in packages like BoltzTraP, often used in conjunction with DFT codes.

Experimental Characterization

The synthesized Al2Te3 needs to be thoroughly characterized to confirm its phase purity, crystal structure, and to measure its physical properties.

Experimental Characterization Workflow

The following diagram illustrates a typical workflow for the experimental characterization of Al2Te3.

Caption: A standard workflow for the experimental characterization of synthesized Al2Te3.

Detailed Experimental Protocols

4.2.1. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure, phase purity, and lattice parameters of the synthesized Al2Te3.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Sample Preparation: A small amount of the synthesized Al2Te3 powder is finely ground and mounted on a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range (e.g., 10-80 degrees) with a small step size.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns for Al2Te3 from crystallographic databases. Rietveld refinement can be performed to obtain precise lattice parameters and structural details.

4.2.2. UV-Vis Spectroscopy

-

Objective: To determine the optical band gap of Al2Te3.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: For thin films, Al2Te3 is deposited on a transparent substrate like quartz. For bulk samples, a solution can be prepared if a suitable non-reactive solvent is found (though Al2Te3 decomposes in water). A more common method for bulk materials is diffuse reflectance spectroscopy.

-

Measurement: The absorbance or transmittance spectrum of the sample is recorded as a function of wavelength.

-

Data Analysis: The optical band gap (Eg) can be estimated from the absorption spectrum using a Tauc plot, where (αhν)^n is plotted against photon energy (hν), and the linear portion is extrapolated to the energy axis. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap and n=1/2 for an indirect bandgap).

4.2.3. Seebeck Coefficient Measurement

-

Objective: To measure the thermoelectric voltage generated in response to a temperature gradient, a key parameter for thermoelectric performance.

-

Instrumentation: A setup consisting of a sample holder with two heaters and two thermocouples.

-

Sample Preparation: A rectangular bar or a cylindrical pellet of the synthesized Al2Te3 is prepared.

-

Procedure:

-

The sample is mounted between two blocks (e.g., copper) in the measurement apparatus.

-

A temperature gradient (ΔT) is established across the sample by controlling the two heaters.

-

The voltage (ΔV) generated across the sample due to the Seebeck effect is measured.

-

The Seebeck coefficient (S) is calculated as S = -ΔV/ΔT.

-

Measurements are typically performed at various average temperatures to determine the temperature dependence of the Seebeck coefficient.

-

Conclusion and Outlook

This compound presents itself as a semiconductor with potential for various applications. While basic experimental data on its properties are available, a significant gap exists in the literature regarding in-depth theoretical and computational investigations. The methodologies outlined in this guide, based on established computational and experimental techniques for similar materials, provide a robust framework for future research. Further computational studies employing DFT are essential to fully elucidate the electronic, optical, and thermoelectric properties of both the α and β phases of Al2Te3. Such studies, in conjunction with detailed experimental validation, will be crucial for unlocking the full potential of this promising material.

References

Surface Chemistry and Reactivity of Aluminum Telluride (Al2Te3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum telluride (Al₂Te₃) is a semiconductor material with potential applications in electronics and optoelectronics.[1] This technical guide provides a comprehensive overview of the current understanding of the surface chemistry and reactivity of Al₂Te₃. Due to the limited availability of data specific to Al₂Te₃, this guide incorporates inferred knowledge from related aluminum compounds and telluride semiconductors to present a holistic view. The guide covers the fundamental properties, synthesis, surface reactivity with atmospheric and aqueous environments, and potential surface passivation strategies. Furthermore, it explores the toxicological considerations of tellurium compounds and the general applications of aluminum-based materials in drug delivery, providing context for future research in the life sciences. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical representations of key processes to facilitate understanding.

Introduction

This compound (Al₂Te₃) is a III-VI semiconductor compound that has garnered interest for its electronic and optical properties.[2] It is known to be a dark grey to black solid that is highly sensitive to air and moisture.[3] This inherent reactivity presents both challenges for its practical application and opportunities for novel chemical syntheses. Understanding and controlling the surface chemistry of Al₂Te₃ is paramount for its integration into functional devices and for exploring its potential in other fields, including catalysis and potentially, with significant further research, biomedical applications. This guide aims to consolidate the known properties of Al₂Te₃ and to provide a detailed framework for its study, drawing parallels with more extensively researched related materials.

Core Properties of this compound

A summary of the fundamental physical and chemical properties of Al₂Te₃ is presented in Table 1.

Table 1: Core Properties of this compound (Al₂Te₃)

| Property | Value | References |

| Chemical Formula | Al₂Te₃ | [3] |

| Molar Mass | 436.76 g/mol | [3] |

| Appearance | Dark grey to black solid | [3] |

| Density | 4.5 g/cm³ | [3] |

| Melting Point | 895 °C (1643 °F; 1168 K) | [3] |

| Crystal Structure | Monoclinic (α and β forms) | [3] |

| Band Gap | 2.4 eV | [3] |

| Solubility in Water | Decomposes | [3] |

Al₂Te₃ exists in at least two crystalline forms, a low-temperature α-phase and a high-temperature β-phase, with a transition temperature of 720 °C.[3] The β-form possesses a monoclinic crystal structure.[3]

Synthesis of this compound

Direct Combination Method

The most common method for synthesizing Al₂Te₃ is the direct combination of elemental aluminum and tellurium at high temperatures.[3]

Reaction:

2Al + 3Te → Al₂Te₃

Experimental Protocol: Synthesis of Bulk Al₂Te₃

Materials:

-

High-purity aluminum powder or foil (99.99%+)

-

High-purity tellurium powder or chunks (99.999%+)

-

Quartz ampoule

-

Tube furnace

-

Vacuum pump

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and glovebox for handling air-sensitive materials

Procedure:

-

Stoichiometric Measurement: In an inert atmosphere (e.g., a glovebox), weigh stoichiometric amounts of aluminum and tellurium.

-

Ampoule Loading: Transfer the reactants into a clean, dry quartz ampoule.

-

Evacuation and Sealing: Attach the ampoule to a vacuum line, evacuate to a pressure of at least 10⁻⁵ Torr, and then backfill with an inert gas. Repeat this cycle several times to ensure a pure inert atmosphere. Finally, seal the ampoule under vacuum using a torch.

-

Heating Profile: Place the sealed ampoule in a programmable tube furnace.

-

Slowly ramp the temperature to 600 °C over several hours to initiate the reaction between the molten tellurium and solid aluminum.

-

Increase the temperature to 1000 °C and hold for 24-48 hours to ensure a complete and homogenous reaction.[3]

-

Slowly cool the furnace to room temperature over several hours to allow for crystal growth and to prevent cracking of the ampoule.

-

-

Sample Recovery: Carefully break the ampoule in an inert atmosphere to recover the Al₂Te₃ product. The product should be a dark, crystalline solid.

Logical Workflow for Al₂Te₃ Synthesis:

Surface Reactivity of this compound

Reactivity with Air and Moisture

Al₂Te₃ is highly reactive towards atmospheric oxygen and moisture.[3] Upon exposure to air, it readily decomposes. The primary reaction is hydrolysis with water vapor, which is expected to form aluminum hydroxide (B78521) and hydrogen telluride gas.[3] Hydrogen telluride is a toxic and foul-smelling gas.

Inferred Hydrolysis Reaction:

Al₂Te₃(s) + 6H₂O(g) → 2Al(OH)₃(s) + 3H₂Te(g)

Simultaneously, oxidation by atmospheric oxygen will likely lead to the formation of a passivating layer of aluminum oxide (Al₂O₃) on the surface, similar to the behavior of metallic aluminum.[4] This oxide layer, however, may not be sufficient to prevent further degradation, especially in the presence of moisture.

Inferred Oxidation Reaction:

2Al₂Te₃(s) + 9O₂(g) → 2Al₂O₃(s) + 6TeO₂(s)

Hypothesized Reaction Pathway for Atmospheric Degradation:

Reactivity with Acids

Based on the reactivity of other metal tellurides and aluminum compounds, Al₂Te₃ is expected to react vigorously with acids. For instance, reaction with hydrochloric acid can be used to generate hydrogen telluride gas.[3]

Reaction with Hydrochloric Acid:

Al₂Te₃(s) + 6HCl(aq) → 2AlCl₃(aq) + 3H₂Te(g)

Surface Characterization Techniques

A detailed understanding of the surface chemistry of Al₂Te₃ requires the use of surface-sensitive analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition and chemical states of the top few nanometers of a material's surface.[5]

Experimental Protocol: XPS Analysis of Al₂Te₃

-

Sample Preparation: Due to its high reactivity, the Al₂Te₃ sample must be loaded into the XPS instrument's vacuum chamber with minimal exposure to air. This is best achieved using a vacuum transfer vessel or by preparing the sample surface in-situ (e.g., by cleaving a crystal or by sputter-cleaning).

-

Sputter Cleaning (Optional): An argon ion gun can be used to remove surface contaminants and the native oxide/hydroxide layer to analyze the bulk material.[5]

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Al 2p, Te 3d, O 1s, and C 1s regions.

-

-

Data Analysis:

-

The Al 2p spectrum will show peaks corresponding to Al-Te bonds and, if oxidized, Al-O bonds.

-

The Te 3d spectrum will reveal the presence of telluride (Te²⁻) and potentially elemental tellurium (Te⁰) or tellurium oxides (e.g., TeO₂) on the surface.

-

The O 1s spectrum will indicate the extent of surface oxidation and the presence of hydroxides.

-

The C 1s spectrum is used to assess surface contamination.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and decomposition of Al₂Te₃.[6]

Experimental Protocol: Thermal Analysis of Al₂Te₃

-

Sample Preparation: Load a small amount of Al₂Te₃ powder into an alumina (B75360) or platinum TGA/DSC pan inside an inert atmosphere glovebox.

-

Analysis Conditions:

-

Run the analysis under a controlled atmosphere, such as flowing nitrogen or argon, to prevent oxidation.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a desired temperature (e.g., 1000 °C).

-

-

Data Interpretation:

-

The TGA curve will show mass loss corresponding to decomposition or volatilization of tellurium.

-

The DSC curve will indicate the temperatures of phase transitions and decomposition events.[6]

-

Workflow for Surface Characterization:

Surface Passivation Strategies

Given the high reactivity of Al₂Te₃, surface passivation is crucial for many of its potential applications. While specific passivation methods for Al₂Te₃ are not well-documented, techniques used for other III-V and telluride semiconductors can be considered.[7][8]

Potential Passivation Approaches:

-

Dielectric Film Deposition: Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) could be used to deposit a thin, conformal layer of a dielectric material like Al₂O₃, HfO₂, or SiNₓ. This would act as a physical barrier to oxygen and moisture.[9]

-

Sulfur Passivation: Treatment with sulfur-containing compounds, such as (NH₄)₂S, has been shown to passivate the surfaces of other III-V semiconductors by forming a stable sulfide (B99878) layer that is more resistant to oxidation.[9] A similar approach could potentially be applied to Al₂Te₃.

Relevance to Drug Development: A Prospective Outlook

Currently, there is no direct research linking Al₂Te₃ to drug development. However, by examining the broader fields of aluminum compounds in medicine and the toxicology of tellurium, we can frame potential future research directions and highlight important safety considerations.

Aluminum in Drug Delivery

Aluminum-containing compounds, such as aluminum hydroxide, are used in pharmaceuticals, for example, as antacids and vaccine adjuvants.[10][11] Research has also explored the use of aluminum in combination with other materials for targeted drug delivery. For instance, incorporating aluminum atoms into activated carbon has been shown to enhance the adsorption of chemotherapy drugs.[12] While Al₂Te₃ itself is too reactive for direct in-vivo use, its synthesis could be a starting point for novel aluminum-containing nanomaterials, provided the toxicity of tellurium is addressed.

Toxicological Profile of Tellurium Compounds

Tellurium and its compounds are considered mildly toxic.[13] Exposure can lead to a characteristic garlic-like odor on the breath and in sweat, which is due to the metabolic formation of dimethyl telluride.[13] Ingesting or inhaling tellurium compounds can cause a range of symptoms, and high doses can be harmful.[1][14] The toxicity of tellurium is dependent on its oxidation state.[15] Any potential biomedical application of tellurium-containing materials would require a thorough toxicological evaluation.

Conclusion

This compound is a material with interesting semiconductor properties, but its high surface reactivity presents a significant challenge for its practical application. This guide has summarized the known characteristics of Al₂Te₃ and has drawn upon data from related materials to provide a more complete picture of its surface chemistry and reactivity. The provided experimental protocols and conceptual diagrams offer a starting point for researchers interested in exploring this material further. While direct applications in drug development are not currently established, understanding the fundamental properties and reactivity of Al₂Te₃ is a necessary first step for any future exploration in this or other novel fields. Further research is critically needed to quantify the surface reactivity of Al₂Te₃ and to develop effective and stable passivation strategies.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. Aluminium telluride - Wikipedia [en.wikipedia.org]

- 4. Aluminum and its reaction with water | MEL Chemistry [melscience.com]

- 5. X-Ray Photoelectron Spectrometer (XPS) [camcor.uoregon.edu]

- 6. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. mdpi.com [mdpi.com]

- 10. spipharma.com [spipharma.com]

- 11. Next-generation aluminum adjuvants: Immunomodulatory layered double hydroxide NanoAlum reengineered from first-line drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Tellurium - Wikipedia [en.wikipedia.org]

- 14. Toxicity of tellurium and its compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Tellurium and Nano-Tellurium: Medicine or Poison? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Aluminum Telluride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of aluminum telluride (Al₂Te₃) in various solvents. Due to the reactive nature of this compound, particularly with protic solvents, its "solubility" is often characterized by decomposition and chemical reaction rather than simple dissolution. This guide details these interactions, provides generalized experimental protocols for solubility determination of air-sensitive compounds, and includes necessary visualizations to illustrate reaction pathways and experimental workflows.

Core Concepts: Understanding the Reactivity of this compound

This compound is a semiconductor material that is highly sensitive to air and moisture.[1][2] Its chemical behavior is dictated by the high reactivity of the telluride anion (Te²⁻), which readily protonates in the presence of protic solvents. This inherent reactivity means that in many common solvents, particularly aqueous solutions, Al₂Te₃ undergoes decomposition rather than forming a stable solution.

Solubility Profile of this compound

Aqueous Solvents

Water: this compound is not soluble in water; instead, it undergoes rapid and complete hydrolysis.[3] The reaction produces aluminum hydroxide (B78521) and hydrogen telluride, a toxic and foul-smelling gas.[3] This decomposition reaction is vigorous and makes the preparation of aqueous solutions of this compound impossible.

Reaction with Water: Al₂Te₃(s) + 6H₂O(l) → 2Al(OH)₃(s) + 3H₂Te(g)[3]

Acidic Solvents

This compound reacts with acids, leading to its decomposition and the formation of the corresponding aluminum salt and hydrogen telluride gas. The protective oxide layer that can form on aluminum compounds is readily dissolved by most acids, allowing the reaction to proceed.[4][5]

Non-Oxidizing Acids (e.g., Hydrochloric Acid, Dilute Sulfuric Acid): The reaction with non-oxidizing acids is a straightforward acid-base reaction where the telluride ion is protonated.

-